2,6-Dibromoanthraquinone
Overview
Description
2,6-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2 . It is an electron-deficient anthraquinone building block used in the synthesis of semiconducting small molecules or polymers .
Synthesis Analysis
2,6-Dibromoanthraquinone has been synthesized by palladium coupling of tert-butyl diphenylsilyl 5’-protected 8-ethynyl-2’-deoxyadenosine with the corresponding bromoanthraquinone intermediates .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromoanthraquinone consists of an anthracene-9,10-dione structure with bromo substituents at the 2,6-position of the anthraquinone ring .
Chemical Reactions Analysis
The rapid reversible faradaic reactions of 2,6-Dibromoanthraquinone molecules are realized by means of the good conductivity of graphene . This allows the combination of the Faraday pseudocapacitance of 2,6-Dibromoanthraquinone with the double-layer capacitance of graphene .
Physical And Chemical Properties Analysis
2,6-Dibromoanthraquinone is a solid at 20°C . It has a molecular weight of 366.01 g/mol . It is light-sensitive and air-sensitive, and should be stored under inert gas .
Scientific Research Applications
Toxicological Studies
- Toxicology and Carcinogenesis : 1-Amino-2,4-dibromoanthraquinone, a related compound, was studied for its toxicologic and carcinogenic potential. It is an anthraquinone-derived vat dye used in textile fibers. Toxicology studies in rats and mice indicated significant chemical-related increases in benign and malignant neoplasms in various organs (National Toxicology Program technical report series, 1996).
Chemical Properties and Applications
- DNA Intercalation and Electrochemical Techniques : Anthraquinone derivatives, including anthraquinone-2,6-disulfonate, have been used for DNA detection via electrochemical methods. A quantitative model of the redox systems of these derivatives was developed across a wide pH range, contributing to the advancement of DNA sensors (Batchelor‐McAuley et al., 2010).
Biomedical Research
- Anticancer Potential : Studies on mitoxantrone, an anthraquinone derivative, showed significant clinical activity in treating breast cancer, acute leukemia, and lymphoma. Its mechanisms involve DNA intercalation and electrostatic interactions, highlighting the therapeutic potential of anthraquinone derivatives in cancer treatment (Shenkenberg & Von Hoff, 1986).
Supramolecular Chemistry
- Halogen Bonds in Supramolecular Systems : The study of 1,5- and 2,6-dibromoanthraquinones on Au(111) surfaces revealed rigid triangular structures consisting of halogen bonds and hydrogen bonds. These findings contribute to the understanding of supramolecular interactions in planar systems (Yoon et al., 2011).
Osteoarthritis Treatment
- Potential Osteoarthritis Drug : Anthraquinone-2,6-disulfonic acid was evaluated for its potential as a disease-modifying osteoarthritis drug. In vitro and in vivo studies suggested its effectiveness in reducing cartilage degeneration parameters, indicating its potential use in treating osteoarthritis (Savarino et al., 2007).
Semiconductor Applications
- Organic Semiconductor for Optoelectronic Devices : Ferrocene materials doped with 2,6-Dihydroxyanthraquinone showed properties suitable for organic semiconductors, suggesting their application in optoelectronic devices. This research expands the application of anthraquinone derivatives in the field of material science (Vergara et al., 2019)
Safety And Hazards
Future Directions
2,6-Dibromoanthraquinone has potential applications in the field of energy storage, particularly in the development of high-performance electrode materials for supercapacitors . It is also used in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
properties
IUPAC Name |
2,6-dibromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYHUWBLXKCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449859 | |
Record name | 2,6-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoanthraquinone | |
CAS RN |
633-70-5 | |
Record name | 2,6-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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